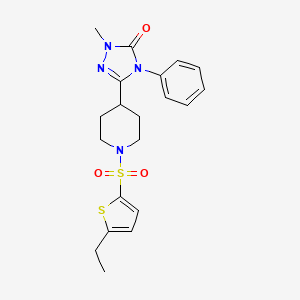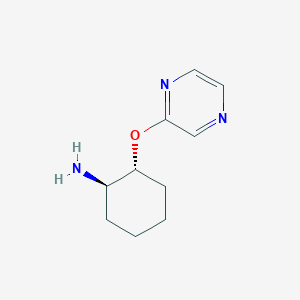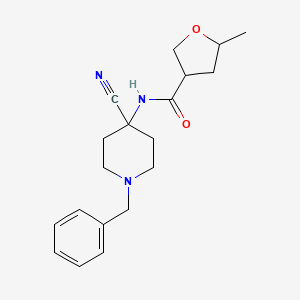
Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with various diketones or potential diketones to afford substituted derivatives . Another synthesis pathway includes the reaction of methyl (Z)-2-(benzoylamino)-3-(dimethylamino)propenoate with trimethylenemethane, leading to the formation of diastereoselective hexahydrospiro compounds . These methods suggest that the synthesis of Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate could potentially involve similar reactants and conditions, such as the use of acetic acid or polyphosphoric acid as solvents and catalysts.
Molecular Structure Analysis
The molecular structure of related compounds shows a tendency to form fused ring systems and spiro compounds, indicating a high degree of complexity and stereochemistry . The presence of benzoylamino groups and various substituents like methoxycarbonyl groups suggests that the compound of interest may also exhibit complex stereochemistry and potentially interesting electronic properties due to the conjugated systems.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions, including cyclization and oxidative ring-opening, which lead to the formation of diverse heterocyclic systems . These reactions are often facilitated by specific conditions, such as the presence of polyphosphoric acid or methanolic bromine, which could be relevant for the chemical reactions of Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the compound of interest are not directly reported, the properties of similar compounds can be inferred. For instance, the presence of multiple ester groups in these compounds suggests they may have moderate polarity and could be soluble in organic solvents . The benzoylamino group could contribute to the acidity of the amide proton, potentially affecting the compound's reactivity and interactions with other molecules.
Applications De Recherche Scientifique
Understanding Hallucinogens and Their Effects
Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate, and similar compounds, are often studied for their hallucinogenic properties. These substances, particularly N-benzylphenethylamines like "NBOMes," show significant binding affinity to the 5-HT2A receptor, a known mediator of hallucinogenic effects. Research in this area focuses on understanding the structure-activity relationships, behavioral pharmacology, metabolism, and potential toxicity of these hallucinogens. The profound changes in perception and cognition induced by these substances, and their high potency, have sparked interest in their detailed pharmacological profiling and toxicological implications (Halberstadt, 2017).
Toxicity and Behavioral Effects in Laboratory Animals
Studies on the toxicity and behavioral effects of mescaline and its analogs, which share structural similarities with the mentioned compound, provide insights into the toxicological profiles and behavioral implications of these substances. The LD50 values and the observable signs of drug action in different animal models are crucial for understanding the potential risks and effects of these hallucinogens (Hardman, Haavik, & Seevers, 1973).
Imaging Studies and Radiolabeled Hallucinogens
Molecular and functional imaging studies play a pivotal role in understanding the action of psychedelic drugs, including hallucinogens like Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate. These studies often involve the use of positron emission tomography (PET) or single-photon emission computer tomography (SPECT) to visualize the uptake, binding distribution, and brain interactions of these compounds. Such research is instrumental in delineating the neurobiological underpinnings and cerebrometabolic effects of these substances (Cumming, Scheidegger, Dornbierer, Palner, Quednow, & Martin-Soelch, 2021).
Propriétés
IUPAC Name |
dimethyl 5-benzamido-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c1-24-12(20)9-11-13(17(22)25-2)16(27-14(11)18(23)26-3)19-15(21)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZPMXRNYZQBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B2523129.png)
![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-3-carbonitrile](/img/structure/B2523130.png)

![2-[3-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2523134.png)
![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2523136.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)-4-methylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2523137.png)
![Ethyl 5-methyl-2-[3-(morpholin-4-yl)propanamido]-4-phenylthiophene-3-carboxylate](/img/structure/B2523138.png)

![4-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2523140.png)
![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2523141.png)
![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2523145.png)